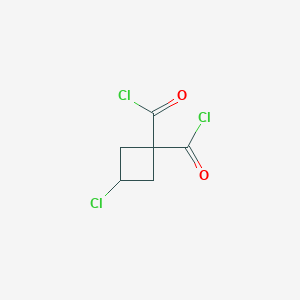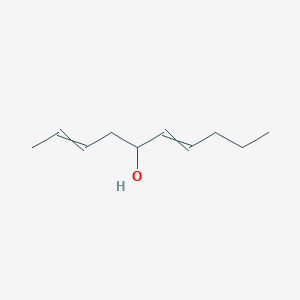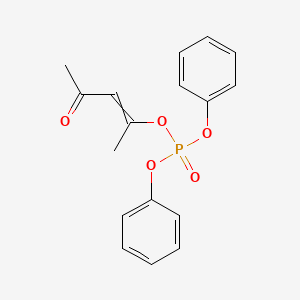![molecular formula C21H39NO4S B14398491 N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine CAS No. 88331-25-3](/img/structure/B14398491.png)
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a hexadecanoylsulfanyl group attached to the propanoyl moiety, which is further linked to a glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine typically involves the reaction of hexadecanoyl chloride with 3-mercaptopropanoic acid to form the intermediate hexadecanoyl-3-mercaptopropanoate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve an inert atmosphere, such as nitrogen, and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The hexadecanoylsulfanyl group may interact with lipid membranes, altering their properties and affecting cellular processes. Additionally, the glycine moiety can modulate neurotransmitter activity, influencing various physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Octadecanoylsulfanyl)propanoyl]glycine
- N-[3-(Dodecanoylsulfanyl)propanoyl]glycine
- N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
Uniqueness
N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
88331-25-3 |
|---|---|
Formule moléculaire |
C21H39NO4S |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
2-(3-hexadecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C21H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)27-17-16-19(23)22-18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
SSMSQSFIXIDWHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)

![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)

![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)

